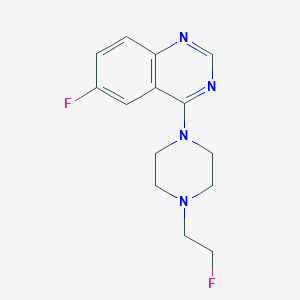

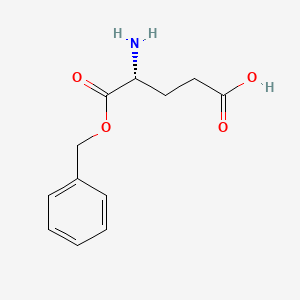

![molecular formula C17H17BrN4O3S2 B2775978 5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 865592-17-2](/img/structure/B2775978.png)

5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, antifungal, and antitumor activities . The compound you’re asking about is a benzothiazole derivative with a bromine atom and a diethylsulfamoyl group attached, which could potentially alter its properties and biological activity.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis pathway for your compound would depend on the starting materials and the desired substitutions.Applications De Recherche Scientifique

Novel Synthetic Methods and Biological Activity

Synthesis of 4-Thiazolidinones : Compounds similar to "5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide" have been synthesized for their potential biological activities. For instance, 4-thiazolidinones derived from nicotinic acid and 2-amino-6-methylbenzothiazole demonstrated antimicrobial activity against various bacteria and fungi, highlighting the synthetic versatility and potential therapeutic applications of related compounds (Patel & Shaikh, 2010).

Antiproliferative and Apoptosis-inducing Agents : Derivatives of benzothiazole, structurally related to the compound of interest, have shown significant antiproliferative activity against various human cancer cell lines, indicating their potential as cancer therapeutic agents (Zhang et al., 2018).

Chemical Properties and Applications

Photosensitizing Agents for Photodynamic Therapy : Certain compounds with benzenesulfonamide groups have been synthesized and characterized for their photosensitizing properties, which are crucial for photodynamic therapy, especially in treating cancer. These studies exemplify the application of such compounds in medicinal chemistry and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Aquaporin Inhibitors : Nicotinamides, including those with thiadiazole structures, have been explored for their role as aquaporin inhibitors. Their structural characterization underlines the importance of these compounds in modulating biological processes, possibly offering insights into the development of therapeutics targeting water channels (Burnett, Johnston, & Green, 2015).

Enzyme Inhibition and Anticholinergic Activities

Gastric H+/K(+)-ATPase Inhibitors : Research into nicotinamide derivatives has identified potent inhibitors of gastric H+/K(+)-ATPase, suggesting applications in treating acid-related gastrointestinal disorders. This reflects the potential for compounds with similar functionalities to "this compound" to serve as therapeutic agents (Terauchi et al., 1997).

Antiprotozoal Activity : Aza-analogues of furamidine, sharing a similar interest in heterocyclic and aromatic substitutions, have demonstrated significant antiprotozoal activity, indicating the potential for related compounds to contribute to the treatment of protozoal infections (Ismail et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O3S2/c1-3-22(4-2)27(24,25)13-5-6-14-15(8-13)26-17(20-14)21-16(23)11-7-12(18)10-19-9-11/h5-10H,3-4H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIICTVWJCQMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

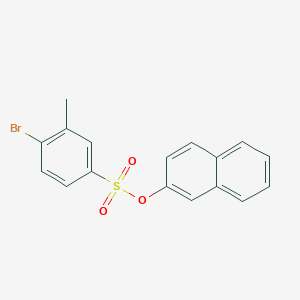

![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2775899.png)

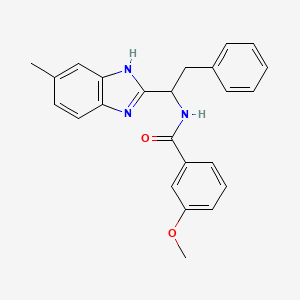

![2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)

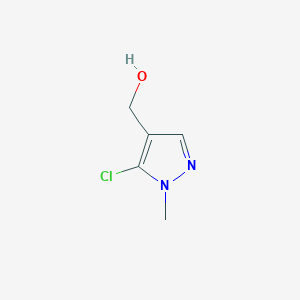

![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)

![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)